molecular formula C5H10ClN3O B7942902 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride

Cat. No.: B7942902
M. Wt: 163.60 g/mol
InChI Key: GUQLIIDOUGKDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another isomer with similar properties but different reactivity.

    1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical behavior.

    1,2,5-Oxadiazole: Another regioisomer with distinct properties.

Uniqueness

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it suitable for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-4-7-8-5(9-4)2-3-6;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQLIIDOUGKDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434824
Record name 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172088-56-0
Record name 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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